molecular formula C10H13NO3 B15069786 Ethyl 3-ethoxypicolinate

Ethyl 3-ethoxypicolinate

Cat. No.: B15069786
M. Wt: 195.21 g/mol
InChI Key: QVSJKXSRXZRYEA-UHFFFAOYSA-N
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Description

Ethyl 3-ethoxypicolinate, also known as 2-Pyridinecarboxylic acid, 3-ethoxy-, ethyl ester, is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . This compound is a derivative of picolinic acid and is characterized by the presence of an ethoxy group at the third position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-ethoxypicolinate can be synthesized through various methods. One common approach involves the esterification of 3-ethoxypyridine-2-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as strong acids or ion exchange resins are often employed to facilitate the esterification reaction. The use of tubular reactors and fixed-bed reactors can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-ethoxypicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-ethoxypicolinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-ethoxypicolinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or biological receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-ethoxypicolinate can be compared with other esters and pyridine derivatives:

    Similar Compounds: Ethyl acetate, methyl butyrate, ethyl benzoate, and other esters.

    Uniqueness: Unlike simple esters, this compound contains a pyridine ring, which imparts unique chemical properties and reactivity.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 3-ethoxypyridine-2-carboxylate

InChI

InChI=1S/C10H13NO3/c1-3-13-8-6-5-7-11-9(8)10(12)14-4-2/h5-7H,3-4H2,1-2H3

InChI Key

QVSJKXSRXZRYEA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=CC=C1)C(=O)OCC

Origin of Product

United States

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